![molecular formula C12H15N2O4P B5070920 dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B5070920.png)
dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is an organic compound with the molecular formula C13H17N2O4P This compound is notable for its unique structure, which includes an oxazole ring substituted with a phenyl group and a phosphonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate typically involves the formation of the oxazole ring followed by the introduction of the phosphonate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the phosphonate ester group through phosphorylation reactions using reagents such as dimethyl phosphite.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
化学反应分析
Types of Reactions
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides, while reduction could produce amines or alcohols
科学研究应用
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring and phosphonate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
Dimethyl [5-(methylamino)-2-(4-methylphenyl)-1,3-oxazol-4-yl]phosphonate: Similar structure with a methyl group on the phenyl ring.
Dimethyl [5-(methylamino)-2-(4-fluorophenyl)-1,3-oxazol-4-yl]phosphonate: Contains a fluorine atom on the phenyl ring.
Uniqueness
Dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate is unique due to its specific substitution pattern on the oxazole ring and the presence of the phosphonate ester group. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
4-dimethoxyphosphoryl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O4P/c1-13-11-12(19(15,16-2)17-3)14-10(18-11)9-7-5-4-6-8-9/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZASTEQFVOENQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2)P(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-chloro-3-({N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5070842.png)

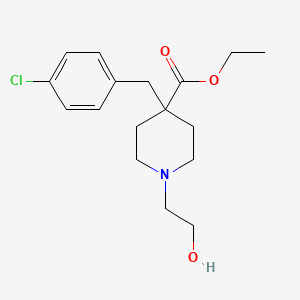
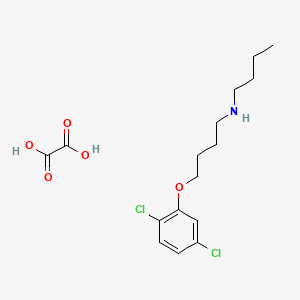
![1-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5070877.png)
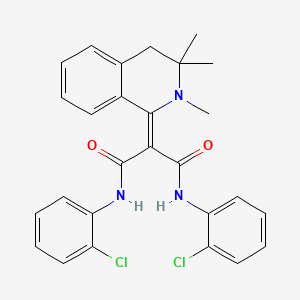
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B5070891.png)
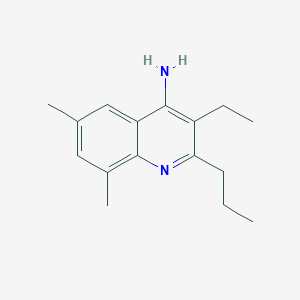
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B5070904.png)
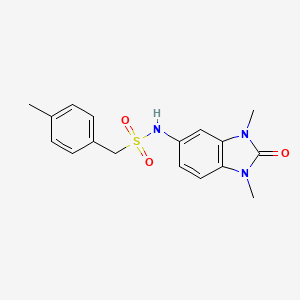
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5070926.png)
![3-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
